2,2-Difluoro-1,3-dimethylimidazolidine

Process Chemistry Safety Deoxofluorination Thermal Hazard Analysis

2,2-Difluoro-1,3-dimethylimidazolidine (DFI; CAS 220405-40-3; C5H10F2N2; MW 136.14) is a cyclic α,α-difluoroalkylamine compound classified primarily as a nucleophilic deoxofluorinating reagent. First reported in 2002, DFI is a clear liquid with a density of 1.096 g/mL at 25 °C and a boiling point of 47 °C at 37 mmHg.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
CAS No. 220405-40-3
Cat. No. B149852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1,3-dimethylimidazolidine
CAS220405-40-3
Synonyms2,2-Difluoro-1,3-dimethyl-imidazolidine
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESCN1CCN(C1(F)F)C
InChIInChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3
InChIKeyMGDCBOKBTJIJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1,3-dimethylimidazolidine (DFI, CAS 220405-40-3): Product Baseline and Procurement Context


2,2-Difluoro-1,3-dimethylimidazolidine (DFI; CAS 220405-40-3; C5H10F2N2; MW 136.14) is a cyclic α,α-difluoroalkylamine compound classified primarily as a nucleophilic deoxofluorinating reagent [1]. First reported in 2002, DFI is a clear liquid with a density of 1.096 g/mL at 25 °C and a boiling point of 47 °C at 37 mmHg . The compound features a 1,3-dimethylimidazolidine ring with geminal fluorine atoms at the C2 position, a structural motif that confers both its fluorinating capability and its emerging utility as a carbene precursor [2].

Why Generic Substitution of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI, CAS 220405-40-3) Fails: A Quantitative Rationale


Substituting 2,2-difluoro-1,3-dimethylimidazolidine (DFI) with other α,α-difluoroalkylamine or sulfur-based deoxofluorinating agents is not a like-for-like exchange due to quantifiable differences in thermal safety margins, functional group tolerance, and reaction versatility. DFI exhibits an exothermic decomposition onset of 150.5 °C, a full 60 °C higher than that of the widely used diethylaminosulfur trifluoride (DAST) [1]. This directly translates to reduced process safety risks and broader operational windows in both laboratory and pilot-scale syntheses. Furthermore, DFI demonstrates reactivity with aldehydes and ketones to form gem-difluorides, a transformation for which other α,α-difluoroalkylamine agents like the Yarovenko and Ishikawa reagents are ineffective [2]. Finally, DFI's unique ability to serve as an N-heterocyclic carbene (NHC) source for p-block element fluoride complexation represents a functional dimension absent in sulfur-based alternatives like DAST and Deoxo-Fluor, thereby enabling entirely distinct synthetic pathways [3].

2,2-Difluoro-1,3-dimethylimidazolidine (DFI, CAS 220405-40-3): Quantitative Evidence for Scientific Selection


Thermal Stability of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) vs. DAST: A Critical Safety and Operational Margin

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) exhibits a significantly higher thermal decomposition onset temperature compared to the widely used benchmark reagent, diethylaminosulfur trifluoride (DAST). This provides a larger margin of safety against runaway exothermic events during handling and scale-up [1].

Process Chemistry Safety Deoxofluorination Thermal Hazard Analysis

Expanded Substrate Scope of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) vs. Yarovenko and Ishikawa Reagents

Unlike other α,α-difluoroalkylamine agents, 2,2-difluoro-1,3-dimethylimidazolidine (DFI) is capable of converting both aldehydes and ketones to their corresponding gem-difluorides, significantly expanding its synthetic utility [1].

Deoxofluorination Substrate Scope Gem-Difluoride Synthesis

Yield Profile of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) for Alcohol Deoxofluorination

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) provides good to excellent yields for the direct conversion of alcohols to monofluorides under mild conditions, with yields varying predictably based on alcohol substitution .

Deoxofluorination Synthetic Efficiency Alcohol Fluorination

Non-Fluorinating Utility of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) as an N-Heterocyclic Carbene (NHC) Precursor

Beyond its role as a fluorinating agent, 2,2-difluoro-1,3-dimethylimidazolidine (DFI) serves as a unique precursor for generating N-heterocyclic carbene (NHC) ligands in situ, enabling oxidative addition to main group element fluorides like PF3, GeF2, and SnF2 [1]. This property is absent in sulfur-based fluorinating agents such as DAST and Deoxo-Fluor.

Carbene Chemistry Main Group Chemistry Catalysis

Optimal Research and Industrial Application Scenarios for 2,2-Difluoro-1,3-dimethylimidazolidine (DFI, CAS 220405-40-3)


Large-Scale or Safety-Critical Synthesis of Alkyl Fluorides

For process chemistry groups scaling up the deoxofluorination of primary, secondary, or tertiary alcohols, the 60.5 °C higher thermal decomposition onset of DFI relative to DAST provides a critical safety and operational advantage [1]. This reduced thermal hazard enables safer execution of reactions at higher concentrations or temperatures, minimizing the risk of runaway exotherms and facilitating compliance with industrial safety protocols.

Direct Synthesis of Gem-Difluoride Building Blocks from Carbonyls

In medicinal chemistry and agrochemical discovery programs requiring gem-difluoromethylene (-CF2-) motifs, DFI offers a direct and practical route from aldehydes and ketones. This contrasts with alternative α,α-difluoroalkylamine reagents (e.g., Yarovenko and Ishikawa agents) which are ineffective for this transformation, thereby streamlining synthetic routes and reducing step count [2].

Synthesis of P-Block Element Carbene Complexes and Ionic Liquids

For research groups working in main group chemistry, catalysis, or advanced materials, DFI serves as a source of N-heterocyclic carbenes (NHCs) for oxidative addition to p-block element fluorides (e.g., PF3, GeF2, SnF2). This enables the construction of novel NHC-PF5, NHC-GeF4, and NHC-SnF5- adducts, which have been explored as battery electrolyte additives and precursors for ionic liquids [3]. This application represents a unique procurement driver distinct from standard fluorinating agents.

Dehydration of Nucleosides for Antiviral and Anticancer Precursors

DFI has been demonstrated to act as an effective dehydrating agent for the synthesis of 2',3'-dideoxy-2',3'-dehydronucleosides, which are key intermediates in the preparation of various antiviral and anticancer therapeutics [4]. This dual dehydrating and fluorinating capability makes DFI a versatile reagent for medicinal chemistry projects requiring both transformations.

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